6-Bromo-N-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride
Description
6-Bromo-N-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is a halogenated tetrahydronaphthalen-2-amine derivative with a trifluoroethyl substituent on the amine group. This compound is structurally characterized by:
- A tetrahydronaphthalene (tetralin) backbone.
- A bromine atom at the 6-position of the aromatic ring.
- A 2,2,2-trifluoroethyl group attached to the secondary amine.
- A hydrochloride salt form, enhancing solubility and stability.
The compound is listed in supplier catalogs (e.g., Aurobindo Pharma Ltd. and Thanen Chemicals) under CAS registry numbers, though specific data on synthesis or applications are sparse in the provided evidence .
Properties
IUPAC Name |
6-bromo-N-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrF3N.ClH/c13-10-3-1-9-6-11(4-2-8(9)5-10)17-7-12(14,15)16;/h1,3,5,11,17H,2,4,6-7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZHIJDFQKKRBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1NCC(F)(F)F)C=CC(=C2)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2287302-64-9 | |
| Record name | 6-bromo-N-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
6-Bromo-N-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydronaphthalen-2-amine; hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C_{10}H_{12}BrF_3N
- Molecular Weight : 279.06 g/mol
- SMILES Notation : FC(F)(F)CN1C(C2=CC=CC(Br)=C2)C1
The compound features a tetrahydronaphthalene core with a bromine atom and a trifluoroethyl group, which may influence its biological interactions.
Antidepressant Properties
Research indicates that derivatives of tetrahydronaphthalene compounds exhibit significant antidepressant-like effects in animal models. For instance, studies have shown that similar compounds can enhance serotonergic and noradrenergic neurotransmission, which is crucial in alleviating depressive symptoms .
Analgesic Effects
6-Bromo-N-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydronaphthalen-2-amine has been evaluated for its analgesic properties. In preclinical studies, it demonstrated efficacy in reducing pain responses in rodent models through modulation of pain pathways involving the central nervous system .
The exact mechanism of action for this compound is still under investigation; however, it is hypothesized to interact with serotonin and norepinephrine receptors. This interaction may lead to increased levels of these neurotransmitters in the synaptic cleft, thereby enhancing mood and reducing pain perception .
Study 1: Antidepressant Activity
In a controlled study involving rodents treated with various doses of 6-bromo derivatives, results indicated a dose-dependent increase in locomotor activity and a decrease in immobility time during forced swim tests. These findings suggest an antidepressant-like effect comparable to established SSRIs .
Study 2: Analgesic Efficacy
Another study assessed the analgesic potential of the compound using the hot plate test and formalin test. The results showed that administration of 6-bromo-N-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydronaphthalen-2-amine significantly reduced pain response times compared to control groups .
Comparative Biological Activity Table
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Positional Isomers and Substituent Variations
a) 6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride (CAS 1810069-91-0)
- Key Differences : The amine group is at the 1-position instead of the 2-position.
- This compound has a similarity score of 0.95 to the target molecule .
b) (S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 1213547-18-2)
Halogen and Functional Group Variations
a) (R)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride (CAS 1810074-75-9)
- Key Differences : Chlorine replaces bromine at the 6-position, and the amine is at the 1-position.
b) 5-Methoxy-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine Hydrochloride
Amine Substituent Variations
a) trans-4-Cyclohexyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5l)
- Key Differences : Cyclohexyl group at the 4-position and dimethylamine substituent.
- Implications : The bulky cyclohexyl group increases lipophilicity, while dimethylamine reduces hydrogen-bonding capacity compared to trifluoroethyl .
b) N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride
- Key Differences : Propargyl group on the 1-position amine.
Physicochemical Properties
Research and Application Gaps
- Target Compound: Limited data on biological activity, solubility, or toxicity.
- Analogues : Compounds like 5l and 5n () have detailed HPLC and NMR characterization but lack pharmacological data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
